molecular formula C10H14ClN3O B2656320 (1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine CAS No. 2290853-51-7

(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine

Cat. No.: B2656320
CAS No.: 2290853-51-7
M. Wt: 227.69
InChI Key: JDFROTUIDMFEKU-RKDXNWHRSA-N
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Description

(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine is a chemical compound that features a cyclohexane ring substituted with an amine group and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the Chloropyrimidine Intermediate: The chloropyrimidine moiety can be synthesized through the chlorination of pyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Cyclohexane Derivative Preparation: The cyclohexane ring with the desired stereochemistry can be prepared through catalytic hydrogenation of a suitable precursor, such as a cyclohexene derivative.

    Coupling Reaction: The final step involves coupling the chloropyrimidine intermediate with the cyclohexane derivative under basic conditions, using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction of the chloropyrimidine moiety can lead to the formation of aminopyrimidine derivatives.

    Substitution: The chloropyrimidine group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of aminopyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, particularly those involving pyrimidine-based receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-[(5-chloropyrimidin-2-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and a chloropyrimidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-(5-chloropyrimidin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h5-6,8-9H,1-4,12H2/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFROTUIDMFEKU-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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